N-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)prop-2-enamide
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Overview
Description
N-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)prop-2-enamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a phenyl group via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)prop-2-enamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyridine Intermediate: The pyridine ring with a trifluoromethyl group is synthesized using a halogenation reaction followed by a nucleophilic substitution.
Ether Formation: The pyridine intermediate is then reacted with a phenol derivative to form the ether linkage. This step often involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Amidation: The final step involves the reaction of the ether intermediate with acryloyl chloride in the presence of a base such as triethylamine to form the prop-2-enamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)prop-2-enamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is explored for use in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)prop-2-enamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and interact with hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)acetamide: Similar structure but with an acetamide group instead of a prop-2-enamide group.
N-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)but-2-enamide: Similar structure but with a but-2-enamide group.
Uniqueness
N-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2O2/c1-2-13(21)20-11-4-6-12(7-5-11)22-14-8-3-10(9-19-14)15(16,17)18/h2-9H,1H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJIGYRNMSPQKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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